Nonafluorocyclopentan-1-yl-(3'-oxypropyne)
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Overview
Description
Nonafluorocyclopentan-1-yl-(3’-oxypropyne) is a fluorinated organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with nine fluorine atoms and a propyne group with an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonafluorocyclopentan-1-yl-(3’-oxypropyne) typically involves the fluorination of cyclopentane derivatives followed by the introduction of the propyne group. One common method includes the use of fluorinating agents such as cobalt trifluoride (CoF3) or elemental fluorine (F2) under controlled conditions to achieve the desired level of fluorination. The propyne group can be introduced through a nucleophilic substitution reaction using propargyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of Nonafluorocyclopentan-1-yl-(3’-oxypropyne) may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Nonafluorocyclopentan-1-yl-(3’-oxypropyne) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the propyne group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Nonafluorocyclopentan-1-yl-(3’-oxypropyne) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Nonafluorocyclopentan-1-yl-(3’-oxypropyne) involves its interaction with molecular targets through its fluorinated cyclopentane ring and propyne group. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The propyne group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Nonafluorocyclohexan-1-yl-(3’-oxypropyne): Similar structure but with a cyclohexane ring.
Nonafluorocyclopentan-1-yl-(2’-oxypropyne): Similar structure but with a different position of the propyne group.
Perfluorocyclopentane: Lacks the propyne group but has a fully fluorinated cyclopentane ring.
Uniqueness
Nonafluorocyclopentan-1-yl-(3’-oxypropyne) is unique due to its specific combination of a highly fluorinated cyclopentane ring and a propyne group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring high stability, reactivity, and specific interactions with biological targets.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonafluoro-5-prop-2-ynoxycyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F9O/c1-2-3-18-8(17)6(13,14)4(9,10)5(11,12)7(8,15)16/h1H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUQYAMOEOOHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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